3-Benzyl-4-bromo-butyric acid
CAS No.:
Cat. No.: VC13921493
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO2 |
|---|---|
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | 3-benzyl-4-bromobutanoic acid |
| Standard InChI | InChI=1S/C11H13BrO2/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
| Standard InChI Key | FEECKXSWEAITAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CC(=O)O)CBr |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Benzyl-4-bromo-butyric acid (C₁₁H₁₁BrO₂) features a four-carbon chain with a benzyl group (-CH₂C₆H₅) at the third position and a bromine atom at the fourth position. The carboxylic acid functional group (-COOH) at the terminal end confers acidity and reactivity typical of carboxylic acids. The benzyl group introduces aromaticity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .
Key Structural Features:
-
Molecular Formula: C₁₁H₁₁BrO₂
-
Molecular Weight: 263.11 g/mol
-
Functional Groups: Carboxylic acid, benzyl ether, bromide.
Physicochemical Properties
While experimental data for 3-benzyl-4-bromo-butyric acid are sparse, properties can be extrapolated from structurally related compounds:
The bromine atom increases molecular weight and density compared to non-halogenated analogs, while the benzyl group contributes to lipophilicity .
Synthetic Pathways
Direct Synthesis from γ-Lactones
Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at C4 is susceptible to substitution reactions:
| Reaction Type | Reagents | Product |
|---|---|---|
| SN2 Displacement | NaN₃, DMF | 3-Benzyl-4-azido-butyric acid |
| Thiol Substitution | KSR, DMF | Thioether derivatives |
These reactions are critical for synthesizing bioactive derivatives .
Reduction and Oxidation
-
Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 3-benzyl-4-bromo-butanol.
-
Oxidation: MnO₂ can oxidize the benzyl group to a ketone, though this may require protective group strategies.
Biological and Industrial Applications
Pharmaceutical Intermediates
3-Benzyl-4-bromo-butyric acid serves as a precursor in drug synthesis:
-
Anticancer Agents: Brominated fatty acids are explored for their cytotoxic effects. Derivatives of this compound have shown apoptosis induction in leukemia cell lines.
-
Antimicrobials: The benzyl group enhances lipophilicity, improving membrane permeability in Gram-positive bacteria.
Material Science
-
Polymer Modification: Incorporation into copolymers to enhance thermal stability.
-
Liquid Crystals: Bromine and benzyl groups contribute to mesophase behavior in liquid crystalline materials .
Comparative Analysis with Structural Analogs
Future Research Directions
-
Synthetic Optimization: Improve yields in benzylation steps using phase-transfer catalysts.
-
Biological Screening: Evaluate derivatives for neurodegenerative disease targets (e.g., HDAC inhibition).
-
Green Chemistry: Develop solvent-free bromination methods to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume